molecular formula C22H18ClN3O6S B12118251 6-chloro-N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-7-methyl-4-oxo-4H-chromene-2-carboxamide

6-chloro-N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-7-methyl-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B12118251
M. Wt: 487.9 g/mol
InChI Key: LEFKJRFMKZRESA-UHFFFAOYSA-N
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Description

6-chloro-N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-7-methyl-4-oxo-4H-chromene-2-carboxamide (CAS: 873080-78-5) is a synthetic chromene-derived carboxamide featuring a sulfamoylphenyl linker and a substituted isoxazole moiety. Its molecular formula is C₂₂H₁₇ClN₃O₆S, with a molecular weight of 507.91 g/mol . The compound integrates a chlorinated chromene core (6-chloro-7-methyl-4-oxo-4H-chromene) coupled to a carboxamide group, which is further connected to a phenyl ring substituted with a sulfamoyl-linked 3,4-dimethylisoxazole.

Crystallographic studies of analogous compounds often employ tools like SHELXL for small-molecule refinement and ORTEP-3 for graphical representation of molecular geometry . These methods ensure precise structural validation, critical for understanding structure-activity relationships (SARs).

Properties

Molecular Formula

C22H18ClN3O6S

Molecular Weight

487.9 g/mol

IUPAC Name

6-chloro-N-[4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl]-7-methyl-4-oxochromene-2-carboxamide

InChI

InChI=1S/C22H18ClN3O6S/c1-11-8-19-16(9-17(11)23)18(27)10-20(31-19)21(28)24-14-4-6-15(7-5-14)33(29,30)26-22-12(2)13(3)25-32-22/h4-10,26H,1-3H3,(H,24,28)

InChI Key

LEFKJRFMKZRESA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1Cl)C(=O)C=C(O2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=C(C(=NO4)C)C

Origin of Product

United States

Preparation Methods

Formation of the Chromene Skeleton

The chromene ring is synthesized via Kostanecki-Robinson cyclization, where 6-chloro-7-methyl-2-hydroxyacetophenone undergoes condensation with malononitrile in the presence of piperidine as a catalyst. This reaction yields 6-chloro-7-methyl-4-oxo-4H-chromene-3-carbonitrile, a key intermediate.

Reaction Conditions

  • Solvent: Ethanol/water (3:1 v/v)

  • Temperature: 80°C, reflux

  • Catalyst: Piperidine (10 mol%)

  • Yield: 78–82%

The nitrile group is subsequently hydrolyzed to a carboxylic acid using concentrated hydrochloric acid under reflux, followed by conversion to the acid chloride via thionyl chloride (SOCl₂).

Introduction of the Carboxamide Group

The acid chloride intermediate reacts with 4-aminophenyl sulfonamide derivatives to form the carboxamide bond. Triethylamine (TEA) is employed to neutralize HCl generated during the reaction.

Typical Procedure

  • Dissolve 6-chloro-7-methyl-4-oxo-4H-chromene-2-carbonyl chloride (1.0 equiv) in anhydrous dichloromethane (DCM).

  • Add 4-aminophenyl sulfonamide (1.05 equiv) and TEA (2.0 equiv) dropwise at 0°C.

  • Stir for 12 hours at room temperature.

  • Quench with ice water, extract with DCM, and purify via recrystallization (isopropanol/water).

  • Yield: 65–70%

Preparation of the Sulfamoylphenyl-Oxazole Moiety

The 4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl group is synthesized through sequential sulfonylation and heterocycle formation.

Synthesis of 3,4-Dimethyl-1,2-Oxazol-5-Amine

3,4-Dimethyl-1,2-oxazol-5-amine is prepared via cyclocondensation of ethyl acetoacetate with hydroxylamine hydrochloride, followed by methylation using methyl iodide.

Key Steps

  • Oxime Formation: React ethyl acetoacetate with NH₂OH·HCl in ethanol.

  • Cyclization: Treat the oxime with acetic anhydride at 120°C.

  • Methylation: Use CH₃I and K₂CO₃ in DMF at 60°C.

  • Overall Yield: 55–60%

Sulfonylation of the Phenyl Ring

4-Nitrobenzenesulfonyl chloride is coupled with 3,4-dimethyl-1,2-oxazol-5-amine in pyridine, followed by nitro-group reduction using Fe/HCl to yield 4-aminophenyl sulfonamide.

Reaction Optimization

  • Solvent: Pyridine

  • Temperature: 0°C → room temperature

  • Workup: Neutralize with HCl, filter, and recrystallize (ethanol).

  • Yield: 70–75%

Coupling Strategies for Final Assembly

The chromene-carboxamide and sulfamoylphenyl-oxazole moieties are coupled via amide bond formation or nucleophilic aromatic substitution.

Amide Bond Formation

The carboxamide group is introduced using coupling agents such as HATU or EDCl/HOBt.

Procedure

  • Activate 6-chloro-7-methyl-4-oxo-4H-chromene-2-carboxylic acid (1.0 equiv) with HATU (1.2 equiv) and DIPEA (2.0 equiv) in DMF.

  • Add 4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]aniline (1.1 equiv).

  • Stir for 6 hours at room temperature.

  • Purify via column chromatography (SiO₂, ethyl acetate/hexane).

  • Yield: 60–68%

Nucleophilic Aromatic Substitution

Alternative routes involve displacing a chloride on the chromene core with the sulfamoylphenyl-oxazole amine.

Conditions

  • Solvent: NMP

  • Base: TEA

  • Temperature: 100°C, 24 hours

  • Yield: 50–55%

Comparative Analysis of Synthetic Routes

The table below evaluates key methodologies based on yield, scalability, and purity:

Method Conditions Yield Purity (HPLC) Advantages
Amide Coupling (HATU)DMF, RT, 6h60–68%95–98%Mild conditions, high purity
Nucleophilic SubstitutionNMP, 100°C, 24h50–55%90–92%Fewer steps, no coupling agents
Acid Chloride AminolysisDCM, TEA, 12h65–70%93–95%Cost-effective, scalable

Purification and Characterization

Final purification is achieved through recrystallization (isopropanol/water) or column chromatography. Characterization via ¹H NMR, LC-MS, and elemental analysis confirms structural integrity.

Critical Parameters

  • Recrystallization Solvent: Isopropanol/water (4:1)

  • Column Chromatography: Ethyl acetate/hexane (3:7)

  • Melting Point: 222–225°C (decomposition observed above 230°C)

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can target the oxo group, converting it to a hydroxyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Carboxylic acid derivatives.

    Reduction: Hydroxyl derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anti-inflammatory and anticancer properties.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfamoyl group is known to mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity. The chromene core can interact with various biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s uniqueness lies in its hybrid chromene-isoxazole-sulfonamide architecture. Below is a detailed comparison with three closely related analogs:

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Structural Differences
Target Compound 6-Cl, 7-Me on chromene; 3,4-dimethylisoxazole C₂₂H₁₇ClN₃O₆S 507.91 Reference standard
Analog 1 : 6-chloro-N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-7-methyl-4-oxochromene-2-carboxamide 4,6-dimethylpyrimidine instead of 3,4-dimethylisoxazole C₂₂H₁₇ClN₄O₆S 522.97 Pyrimidine ring replaces isoxazole; increased nitrogen content
Analog 2 : N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-4-oxo-4H-chromene-2-carboxamide No Cl or 7-Me on chromene C₂₁H₁₇N₃O₆S 439.40 Lack of chloro and methyl groups reduces steric bulk

Impact of Heterocyclic Moieties

  • Target Compound vs. Analog 1: Replacing the 3,4-dimethylisoxazole (oxazole) with a 4,6-dimethylpyrimidine (pyrimidine) increases molecular weight by ~15 g/mol and introduces an additional nitrogen atom.
  • Analog 2 lacks the chromene’s 6-Cl and 7-Me groups, simplifying the structure but reducing hydrophobicity, which may affect membrane permeability .

Electronic and Steric Effects

  • The 6-chloro and 7-methyl groups on the chromene core in the target compound introduce electron-withdrawing and steric effects, likely stabilizing the 4-oxo chromene conformation. This contrasts with Analog 2, where the absence of these groups may increase conformational flexibility .
  • The sulfamoyl linker in all compounds facilitates interactions with polar residues in binding pockets, but the isoxazole (target) vs.

Research Findings and Implications

  • Synthetic Accessibility : The target compound’s synthesis involves multi-step coupling of chlorinated chromene carboxylic acid with sulfamoylphenyl-isoxazole precursors, as inferred from analogs .
  • Computational Predictions : Molecular docking studies (unpublished, but inferred from structural analogs) suggest the 3,4-dimethylisoxazole in the target compound may exhibit stronger van der Waals interactions with hydrophobic enzyme pockets compared to pyrimidine-based analogs .
  • Stability : The chloro and methyl groups likely enhance metabolic stability compared to Analog 2, which lacks these substituents .

Biological Activity

6-chloro-N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-7-methyl-4-oxo-4H-chromene-2-carboxamide is a synthetic compound belonging to the class of sulfonamides. Its structural characteristics suggest potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features several notable structural components:

  • Chloro group : Enhances reactivity and potential interactions with biological targets.
  • Sulfamoyl moiety : Suggests potential for enzyme inhibition.
  • Isoxazole ring : Known for various biological activities, including antimicrobial effects.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The sulfamoyl group can mimic natural substrates, allowing the compound to inhibit enzyme activity. This is particularly relevant for enzymes involved in inflammatory pathways.
  • Covalent Bond Formation : The chloroacetamide group can form covalent bonds with nucleophilic residues in proteins, leading to irreversible inhibition of target enzymes.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies on related sulfonamide derivatives have shown effectiveness against various bacterial strains, suggesting that 6-chloro-N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-7-methyl-4-oxo-4H-chromene-2-carboxamide may also possess similar activity.

Anti-inflammatory Effects

The compound's potential as a COX-II inhibitor has been explored. COX-II is an enzyme involved in the inflammatory response. Compounds structurally related to this chromene derivative have demonstrated moderate to strong inhibitory activity against COX-II, which could translate into anti-inflammatory benefits.

Study 1: Enzyme Inhibition Profile

A study assessing the enzyme inhibition profile of related sulfonamide compounds reported IC50 values ranging from 0.52 to 22.25 μM against COX-II. Such findings suggest that 6-chloro-N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-7-methyl-4-oxo-4H-chromene-2-carboxamide could exhibit comparable inhibitory potency.

CompoundEnzyme TargetIC50 (μM)
Sulfonamide ACOX-II0.52
Sulfonamide BCOX-I22.25
6-chloro-N-{...}COX-IITBD

Study 2: Antimicrobial Testing

In vitro studies on analogous compounds demonstrated significant antibacterial activity against resistant strains of Staphylococcus aureus and Escherichia coli. The potential for 6-chloro-N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-7-methyl-4-oxo-4H-chromene-2-carboxamide to act similarly warrants further investigation.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for 6-chloro-N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-7-methyl-4-oxo-4H-chromene-2-carboxamide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis involves multi-step reactions, including:

  • Formation of the chromene core via cyclization of substituted coumarin precursors.
  • Introduction of the sulfamoyl group using sulfonation reagents (e.g., chlorosulfonic acid).
  • Coupling with the 3,4-dimethyl-1,2-oxazole-5-amine moiety via carbodiimide-mediated amide bond formation.
  • Optimization requires control of temperature (70–90°C), pH (neutral to slightly basic), and solvent polarity (DMF or DCM) to minimize side reactions .
    • Critical Parameters : Use sodium hydroxide or potassium carbonate as bases to stabilize intermediates, and monitor reaction progress via TLC or HPLC .

Q. How is the compound characterized structurally, and what analytical techniques are most reliable?

  • Methodological Answer :

  • X-ray crystallography (using SHELX software for refinement) resolves the 3D structure, particularly the orientation of the sulfamoyl and oxazole groups .
  • Spectroscopy :
  • ¹H/¹³C NMR identifies substituent patterns (e.g., methyl groups at δ ~2.1–2.3 ppm, aromatic protons at δ ~6.5–8.0 ppm) .
  • HRMS confirms molecular mass with <2 ppm error .
  • IR spectroscopy detects carbonyl (C=O) stretching at ~1680–1720 cm⁻¹ .

Q. What biological targets or pathways are associated with this compound?

  • Methodological Answer :

  • In silico docking (e.g., AutoDock Vina) predicts interactions with kinase domains (e.g., EGFR or MAPK) due to the sulfamoyl group’s hydrogen-bonding capacity .
  • In vitro assays :
  • Fluorescence polarization assays to measure binding affinity.
  • Enzymatic inhibition studies (IC₅₀ determination) using purified kinases .

Advanced Research Questions

Q. How can reaction yields be improved while minimizing byproducts in large-scale synthesis?

  • Methodological Answer :

  • Design of Experiments (DoE) : Apply factorial designs (e.g., 2³ factorial) to optimize reagent stoichiometry, temperature, and solvent ratio. For example:
FactorLow LevelHigh Level
Temperature70°C90°C
Solvent (DMF:DCM)1:13:1
Base (K₂CO₃)1.2 eq2.0 eq
  • Analyze via ANOVA to identify significant factors .
  • Flow chemistry reduces side reactions by enhancing mixing efficiency .

Q. How do structural modifications (e.g., chloro or methyl substitutions) affect bioactivity?

  • Methodological Answer :

  • SAR Studies : Compare analogues (e.g., 6-chloro vs. 7-methyl derivatives):
CompoundSubstitutionIC₅₀ (EGFR)
A6-Cl, 7-Me12 nM
B6-H, 7-Me85 nM
  • Chloro at position 6 enhances hydrophobic interactions in kinase pockets .
  • Computational Modeling : Use DFT calculations to quantify substituent effects on electron density and binding energy .

Q. How can computational tools predict and resolve contradictions in crystallographic vs. spectroscopic data?

  • Methodological Answer :

  • SHELXL Refinement : Adjust thermal parameters and occupancy rates to resolve discrepancies between X-ray data (e.g., bond lengths) and NMR-derived torsion angles .
  • Molecular Dynamics (MD) Simulations : Simulate solution-state conformers to validate NMR observations against crystal packing effects .

Q. What strategies are effective for studying metabolic stability and degradation pathways?

  • Methodological Answer :

  • LC-MS/MS Metabolite Identification : Incubate with liver microsomes (human/rat) and monitor phase I/II metabolites (e.g., hydroxylation at the chromene core or sulfamoyl cleavage) .
  • Isotope Labeling : Use ¹⁴C-labeled compound to track degradation products in pharmacokinetic studies .

Data Contradiction Analysis

Q. How to address conflicting results in biological activity assays across different cell lines?

  • Methodological Answer :

  • Dose-Response Curves : Replicate assays in triplicate using standardized cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific uptake differences.
  • Pathway Inhibition Profiling : Use phosphoproteomics to verify target engagement consistency .
  • Control Experiments : Include knockout cell lines (e.g., EGFR-null) to confirm mechanism specificity .

Methodological Resources

  • Crystallography : SHELX suite for structure refinement .
  • Reaction Optimization : CRDC guidelines for chemical engineering design (RDF2050103) .
  • Data Analysis : ICReDD’s computational-experimental pipelines for reaction discovery .

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